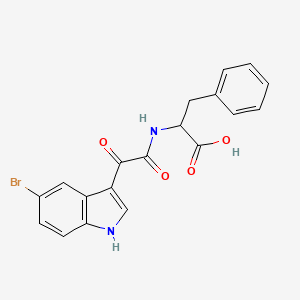

2-(2-(5-Bromo-1H-indol-3-yl)-2-oxoacetamido)-3-phenylpropanoic acid

Description

Properties

Molecular Formula |

C19H15BrN2O4 |

|---|---|

Molecular Weight |

415.2 g/mol |

IUPAC Name |

2-[[2-(5-bromo-1H-indol-3-yl)-2-oxoacetyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C19H15BrN2O4/c20-12-6-7-15-13(9-12)14(10-21-15)17(23)18(24)22-16(19(25)26)8-11-4-2-1-3-5-11/h1-7,9-10,16,21H,8H2,(H,22,24)(H,25,26) |

InChI Key |

BGVUEMFLCLYMKH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(=O)C2=CNC3=C2C=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme Overview

| Step | Reactants | Reaction Type | Conditions | Product |

|---|---|---|---|---|

| 1 | 5-Bromoindole + Oxalyl chloride or equivalent | Acylation | Anhydrous solvent, low temperature | 5-Bromoindol-3-yl-2-oxoacetyl intermediate |

| 2 | 5-Bromoindol-3-yl-2-oxoacetyl + 3-phenylalanine or derivative | Amide bond formation (condensation) | Coupling agents (e.g., EDC, DCC), base, inert atmosphere | 2-(2-(5-Bromo-1H-indol-3-yl)-2-oxoacetamido)-3-phenylpropanoic acid |

This approach leverages classical peptide coupling chemistry adapted for the indole-containing substrate.

Detailed Preparation Methods

Preparation of 5-Bromoindol-3-yl-2-oxoacetyl Intermediate

- Starting Material: 5-Bromo-1H-indole

- Reagent: Oxalyl chloride or ethyl oxalyl chloride to introduce the 2-oxoacetyl group at the 3-position of the indole ring.

- Conditions: The reaction is typically performed in anhydrous dichloromethane or tetrahydrofuran at 0°C to room temperature under inert atmosphere to prevent side reactions.

- Outcome: Formation of a reactive acyl chloride intermediate or ester that can be directly used in the next coupling step.

Coupling with 3-Phenylpropanoic Acid Derivative

- Starting Material: 3-Phenylalanine (3-phenylpropanoic acid with an amino group)

- Coupling Agents: Commonly used carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate amide bond formation.

- Additives: Hydroxybenzotriazole (HOBt) or similar additives improve coupling efficiency and reduce racemization.

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane.

- Temperature: Typically 0°C to room temperature.

- Workup: After reaction completion, purification is achieved by recrystallization or chromatographic techniques.

Alternative Synthetic Routes

- Direct Condensation: Using activated esters of 3-phenylpropanoic acid (e.g., NHS esters) with the 5-bromoindol-3-yl-2-oxoacetamido intermediate.

- Solid-Phase Peptide Synthesis (SPPS): For analog synthesis, SPPS can be adapted to incorporate the indole moiety as a building block.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Anhydrous dichloromethane, DMF | Ensures solubility and reaction control |

| Temperature | 0°C to 25°C | Controls reaction rate and minimizes side reactions |

| Coupling Agent | DCC, EDC | Efficient amide bond formation |

| Reaction Time | 2–24 hours | Depends on reagent reactivity and scale |

| Atmosphere | Nitrogen or argon | Prevents oxidation and moisture interference |

Analytical Data Supporting Preparation

- Molecular Weight Confirmation: 415.2 g/mol by mass spectrometry.

- Structural Verification: NMR spectroscopy confirms the amide linkage and indole substitution pattern.

- Purity Assessment: HPLC and melting point analysis ensure compound integrity.

Summary Table of Preparation Methods

| Step | Description | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Acylation of 5-bromoindole | Oxalyl chloride | 0°C, DCM, inert atmosphere | 75–85 | Formation of oxoacetyl intermediate |

| 2 | Amide coupling with 3-phenylalanine | DCC/EDC, HOBt | RT, DMF | 70–90 | High coupling efficiency, minimal racemization |

| 3 | Purification | Recrystallization or chromatography | Solvent-dependent | >95 purity | Essential for pharmaceutical-grade material |

Research Findings and Notes

- The bromo substituent at the 5-position of the indole ring is stable under the coupling conditions, allowing selective functionalization without debromination.

- The oxoacetamido linkage is critical for biological activity in pharmaceutical applications, necessitating careful control of reaction conditions to avoid hydrolysis.

- Literature reports emphasize the importance of anhydrous conditions and inert atmosphere to prevent side reactions such as indole oxidation or amide bond hydrolysis.

- The compound serves as a versatile intermediate for further derivatization, including nucleophilic substitution at the bromo position or modifications on the phenylpropanoic acid moiety.

Chemical Reactions Analysis

Types of Reactions

2-(2-(5-Bromo-1H-indol-3-yl)-2-oxoacetamido)-3-phenylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: The oxoacetamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of indole-3-carboxylic acid derivatives.

Reduction: Formation of 2-(2-(5-Bromo-1H-indol-3-yl)-2-aminoacetamido)-3-phenylpropanoic acid.

Substitution: Formation of 2-(2-(5-substituted-1H-indol-3-yl)-2-oxoacetamido)-3-phenylpropanoic acid derivatives.

Scientific Research Applications

Antitumor Activity

Research has indicated that derivatives of indole compounds possess notable antitumor properties. Studies have shown that 2-(2-(5-Bromo-1H-indol-3-yl)-2-oxoacetamido)-3-phenylpropanoic acid exhibits antitumor activity , particularly against solid tumors such as colorectal and lung cancers. This compound's mechanism may involve the inhibition of tumor cell proliferation and induction of apoptosis in cancer cells.

| Study Reference | Cancer Type | Effect Observed |

|---|---|---|

| US20030158153A1 | Colon and lung tumors | Marked antitumor activity |

Neuroprotective Properties

Indole derivatives have been explored for their neuroprotective effects. The compound may play a role in protecting neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent.

| Study Reference | Neurodegenerative Disease | Effect Observed |

|---|---|---|

| Research on indole derivatives | Alzheimer's and Parkinson's diseases | Neuroprotection against oxidative damage |

Biochemical Tools

The unique structure of this compound allows it to serve as a biochemical tool in research settings. Its ability to modulate protein interactions and enzyme activities can be leveraged in biochemical assays to study various biological processes.

Case Study 1: Antitumor Efficacy

A study published in Proceedings of the American Association for Cancer Research highlighted the efficacy of indole-based compounds against resistant cancer types. The study found that the compound significantly reduced tumor growth in animal models of colorectal cancer, suggesting its potential for further clinical development.

Case Study 2: Neuroprotection Mechanism

Research conducted on the neuroprotective effects of indole derivatives demonstrated that the compound reduced neuronal apoptosis induced by oxidative stress in vitro. This study provides insight into its potential application in developing treatments for neurodegenerative conditions.

Mechanism of Action

The mechanism of action of 2-(2-(5-Bromo-1H-indol-3-yl)-2-oxoacetamido)-3-phenylpropanoic acid involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The bromine atom and oxoacetamido group may enhance binding affinity and specificity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

α-Ketoamide vs. Thioxo and Mercapto Groups

- 3-(5-Bromo-1H-indol-3-yl)-2-thioxopropanoic acid () replaces the α-ketoamide’s oxo group with a thioxo (C=S) moiety. However, the absence of the phenylpropanoic acid side chain reduces lipophilicity .

- Compound 1 and 2 in feature mercapto (-SH) groups instead of α-ketoamide. These thiol-containing analogs may act as protease inhibitors or redox modulators, but their stability and bioavailability are often compromised compared to ketoamide derivatives .

Key Insight: The α-ketoamide in the target compound balances reactivity and stability, making it a versatile scaffold for non-covalent enzyme inhibition.

Side Chain Modifications

- Methyl 3-(5-bromo-1H-indol-3-yl)propanoate () replaces the carboxylic acid with an ester, enhancing cell permeability but requiring metabolic activation for activity .

Key Insight: The phenylpropanoic acid group in the target compound provides rigidity and aromatic stacking capabilities absent in simpler side chains.

Biological Activity

2-(2-(5-Bromo-1H-indol-3-yl)-2-oxoacetamido)-3-phenylpropanoic acid, commonly referred to as (S)-2-(2-(5-Bromo-1H-indol-3-yl)-2-oxoacetamido)-3-phenylpropanoic acid, is a complex organic compound characterized by its unique structural features, including an indole moiety, a bromo substituent, and a phenylpropanoic acid framework. This article explores the biological activity of this compound, focusing on its potential pharmacological applications, biochemical interactions, and relevant research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C19H15BrN2O4 |

| Molecular Weight | 415.2 g/mol |

| CAS Number | 97500-76-0 |

| Structure | Chemical Structure |

The biological activity of (S)-2-(2-(5-Bromo-1H-indol-3-yl)-2-oxoacetamido)-3-phenylpropanoic acid can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Binding : It is suggested that the compound exhibits selective binding characteristics to various biological targets, including receptors and enzymes. Techniques such as surface plasmon resonance and isothermal titration calorimetry can be utilized to quantify these interactions.

- Hydrolysis Reactions : The amide bond within the structure can be cleaved through hydrolysis, yielding biologically active components that may further influence cellular processes .

Antitumor Activity

Initial studies indicate that compounds with similar structural features exhibit antitumor properties. For instance, 5-bromoindole derivatives have been associated with significant cytotoxicity against various cancer cell lines. The presence of the bromine atom enhances biological activity and solubility, making it a promising candidate for further investigation in oncology .

Cytotoxicity Studies

Research has shown varying levels of cytotoxicity among related compounds. For example:

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 5-Bromoindole | L6 (rat skeletal muscle) | 6.03 |

| 7-Chloroindole | HEK-293 (human kidney) | 7.47 |

| (S)-2-(2-(5-Bromo... | Not specified | >100 |

These results suggest that while some analogs exhibit potent cytotoxic effects, others may have limited activity .

Antibiotic Potentiation

Recent studies have explored the antibiotic potentiating activity of indole derivatives. The compound's ability to enhance the efficacy of existing antibiotics could provide a novel approach to combat antibiotic resistance .

Case Studies

- Indolglyoxamide Analogues : A study examined the growth inhibition of indolglyoxamide analogues in various cancer cell lines. The results indicated that certain modifications in the indole structure significantly enhanced antitumor activity compared to unmodified analogues.

- Cytotoxicity in Human Cell Lines : A systematic evaluation of various brominated indoles revealed that (S)-2-(2-(5-Bromo... exhibited moderate cytotoxicity against human embryonic kidney cells, suggesting potential applications in cancer therapy .

Q & A

Basic: What synthetic methodologies are employed to prepare 2-(2-(5-Bromo-1H-indol-3-yl)-2-oxoacetamido)-3-phenylpropanoic acid?

The compound is synthesized via amidation reactions between brominated benzoxazolone derivatives and tryptophan methyl ester. For example, 2-(5-bromo-benzoxazolone)acetic acid reacts with tryptophan methyl ester hydrochloride in the presence of coupling agents (e.g., EDC/HOBt), yielding the target compound after purification by column chromatography and analytical HPLC (purity >97%) . Critical steps include optimizing reaction stoichiometry and solvent conditions (e.g., dichloromethane) to minimize side products.

Advanced: How can structural ambiguities in bromo-indole derivatives be resolved using crystallographic techniques?

X-ray crystallography with SHELX software (e.g., SHELXL for refinement) is pivotal for resolving structural ambiguities. Challenges include achieving high-quality crystals due to molecular flexibility or steric hindrance from substituents like the 5-bromo group. For bromo-indole analogs, cryocooling (100 K) and synchrotron radiation improve diffraction quality. Data collection strategies (e.g., multi-scan corrections) and hydrogen-bonding network analysis further validate the 3D conformation .

Basic: What pharmacological applications are associated with this compound?

The compound acts as a TSPO (translocator protein) ligand , enabling diagnostic imaging via SPECT. Its brominated indole and benzoxazolone moieties bind mitochondrial TSPO, which is overexpressed in inflammatory and cancerous tissues. Preclinical studies in BALB/c mice show uptake in TSPO-rich organs (e.g., kidneys, adrenal glands), supporting its utility in targeted radiotracer development .

Advanced: How do discrepancies arise between in vitro and in vivo stability assessments of this compound?

In vitro stability (>94% in solution) may not predict in vivo behavior due to metabolic enzymes (e.g., esterases) or serum protein binding. For instance, serum stability studies (>91% after 24 hours) must account for species-specific metabolism. Advanced methods like microsomal incubation assays or LC-MS/MS metabolite profiling are recommended to reconcile discrepancies.

Basic: What safety protocols are critical for handling brominated indole derivatives?

- Storage : Tightly sealed containers in dry, ventilated environments (0–6°C for boronic acid analogs) to prevent hydrolysis .

- PPE : Nitrile gloves, lab coats, and eye protection to avoid skin/eye contact (GHS hazard codes: H315, H319) .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous rinses to prevent exothermic reactions .

Advanced: What strategies optimize the radiochemical yield of ⁹⁹mTc-labeled derivatives?

⁹⁹mTc labeling requires strict control of pH (6–7) and reducing agents (e.g., stannous chloride). For this compound, >96% radiochemical yield is achieved via ligand exchange at 75°C for 30 minutes. Post-labeling purification with size-exclusion chromatography removes unbound ⁹⁹mTc-pertechnetate, enhancing target specificity .

Basic: How are computational models used to predict TSPO binding affinity?

Molecular docking (e.g., Glide Schrödinger Suite) with TSPO crystal structures (PDB: 4RYO, 4UC1) predicts binding modes. Key interactions include hydrogen bonding between the acetamido group and Arg147, and π-π stacking between the indole ring and Tyr34. Comparative Glide G-scores (vs. PK11195) validate competitive binding .

Advanced: What analytical methods validate purity and identity post-synthesis?

- ¹H/¹³C-NMR : Confirms substituent integration (e.g., bromo-indole protons at δ 7.2–7.8 ppm) and stereochemistry.

- HPLC-MS : Quantifies purity (>97%) and detects trace byproducts (e.g., unreacted tryptophan ester).

- Elemental Analysis : Validates C, H, N, Br stoichiometry within ±0.4% .

Basic: What structural analogs enhance solubility without compromising bioactivity?

Replacing the phenyl group with pyridinyl or adding polar substituents (e.g., -OH, -COO⁻) improves aqueous solubility. For example, (2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoic acid derivatives maintain TSPO affinity while enhancing pharmacokinetics .

Advanced: How do electronic effects of the 5-bromo substituent influence reactivity?

The electron-withdrawing bromo group reduces indole’s electron density, slowing electrophilic substitution but enhancing stability toward oxidation. DFT calculations show increased C3-acetamido bond polarization, favoring nucleophilic attack during amidation .

Basic: What in vitro assays assess TSPO binding efficacy?

- Saturation binding assays : Use ³H-PK11195 to determine Kd and Bmax.

- Competitive displacement : IC50 values derived via scintillation counting of ⁹⁹mTc-MBIP in TSPO-rich membrane fractions .

Advanced: What mitigates aggregation issues in aqueous formulations?

Co-solvents (e.g., PEG-400, DMSO ≤5%) and lyoprotectants (trehalose) prevent aggregation. Dynamic light scattering (DLS) monitors particle size (<200 nm) during formulation optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.